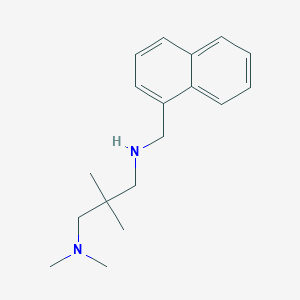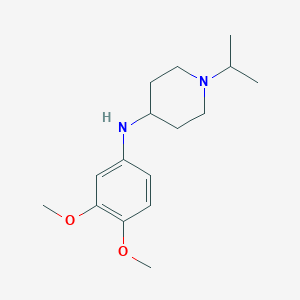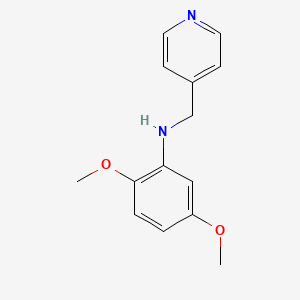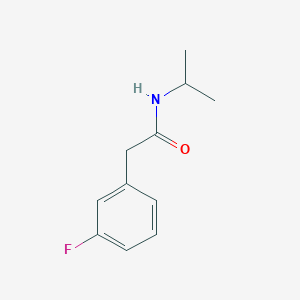![molecular formula C15H20FNO2 B7482165 N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7482165.png)
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[45]decan-8-amine is a chemical compound with the molecular formula C15H20FNO2 It features a spirocyclic structure with a 1,4-dioxaspiro[45]decan-8-amine core and a 4-fluorophenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine precursor.
Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a 4-fluorobenzyl halide and the spirocyclic amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic receptors, while the spirocyclic core can influence the compound’s overall stability and reactivity. Pathways involved may include receptor-mediated signaling and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure with a hydroxyl group instead of an amine.
N-[(3-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure with a different position of the fluorine atom on the phenyl ring.
Uniqueness
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific substitution pattern and the presence of both a spirocyclic core and a fluorophenylmethyl group. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)11-17-14-5-7-15(8-6-14)18-9-10-19-15/h1-4,14,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOFMUYLFYVAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=C(C=C3)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7482092.png)






![3-[(2-Thienylmethyl)amino]benzonitrile](/img/structure/B7482136.png)
![N-[4-[(4-methylcyclohexyl)amino]phenyl]acetamide](/img/structure/B7482149.png)

![3-[(4-Cyanophenyl)methylamino]benzonitrile](/img/structure/B7482157.png)
![3-[(4-Ethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7482159.png)
![3-[(2-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7482181.png)
![N-[4-[(4-bromoanilino)methyl]phenyl]acetamide](/img/structure/B7482195.png)
